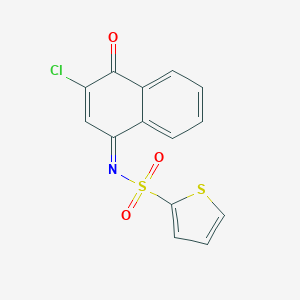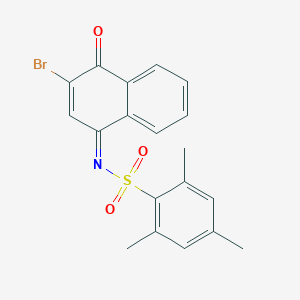![molecular formula C25H23NO5S B281284 Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)
Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as "DMB" and has been synthesized through various methods. DMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of DMB involves the inhibition of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase. DMB has been shown to inhibit the production of inflammatory mediators, including prostaglandins and leukotrienes. DMB has also been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the JNK and p38 MAPK pathways. Additionally, DMB has been shown to improve glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
DMB has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-diabetic properties. DMB has been shown to inhibit the production of various inflammatory mediators, including prostaglandins and leukotrienes. DMB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, DMB has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMB has several advantages for lab experiments, including its high yield and potent biological activity. However, DMB has some limitations, including its relatively high cost and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of DMB. One potential direction is the development of DMB analogs with improved pharmacological properties. Another potential direction is the investigation of the potential therapeutic applications of DMB in other diseases, including neurodegenerative diseases and cardiovascular diseases. Additionally, the investigation of the mechanism of action of DMB and its potential interactions with other compounds could provide valuable insights into its biological activity.
Métodos De Síntesis
DMB can be synthesized through various methods, including the reaction of benzyl 2-methyl-3-oxobutanoate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of benzyl 2-methyl-3-oxobutanoate with 2,4-dimethylbenzenesulfonamide in the presence of a base. The yield of DMB obtained through these methods is relatively high.
Aplicaciones Científicas De Investigación
DMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Studies have shown that DMB exhibits potent anti-inflammatory, anti-cancer, and anti-diabetic properties. DMB has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, which is responsible for the production of inflammatory mediators. DMB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, DMB has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Propiedades
Fórmula molecular |
C25H23NO5S |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
benzyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H23NO5S/c1-16-9-12-23(17(2)13-16)32(28,29)26-20-10-11-22-21(14-20)24(18(3)31-22)25(27)30-15-19-7-5-4-6-8-19/h4-14,26H,15H2,1-3H3 |
Clave InChI |
MBXJDUNURJNKSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)
![N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide](/img/structure/B281207.png)


![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)
![Butyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281227.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281228.png)
![Pentyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281229.png)
![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281230.png)